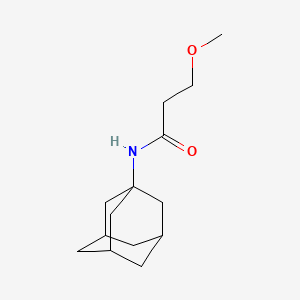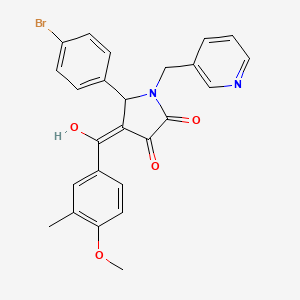![molecular formula C12H19BrClNO B5293999 [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5293999.png)
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as BDEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA is a derivative of phenoxyethanolamine and is a selective agonist of the β2-adrenergic receptor. In
作用机制
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is a selective agonist of the β2-adrenergic receptor. When [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride binds to the β2-adrenergic receptor, it activates a signaling cascade that leads to the relaxation of smooth muscle cells, vasodilation, and other physiological effects.
Biochemical and Physiological Effects:
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have various biochemical and physiological effects. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
实验室实验的优点和局限性
One advantage of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selective agonist activity on the β2-adrenergic receptor, which allows for specific targeting of this receptor. However, one limitation of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride research. One potential direction is the development of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride analogs with improved pharmacological properties. Another potential direction is the study of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to explore the potential therapeutic applications of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in various fields.
合成方法
The synthesis method of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride. The final product is obtained as a hydrochloride salt.
科学研究应用
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential therapeutic applications in various fields such as respiratory diseases, cardiovascular diseases, and cancer. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
属性
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-10(3)7-9(2)8-11(12)13;/h7-8,14H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDRVLCGTOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)

![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)

![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-pyrimidinamine](/img/structure/B5293989.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5293995.png)
